molecular formula C13H9F2NO B1421703 2-(3,4-Difluorobenzoyl)-6-methylpyridine CAS No. 1187166-19-3

2-(3,4-Difluorobenzoyl)-6-methylpyridine

Cat. No.: B1421703
CAS No.: 1187166-19-3
M. Wt: 233.21 g/mol
InChI Key: AXESYJCCSKRVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorobenzoyl)-6-methylpyridine is a chemical compound that has garnered interest in various fields due to its unique structural and chemical properties. This compound is characterized by the presence of a difluorobenzoyl group attached to a methylpyridine ring, making it a versatile molecule for various applications in scientific research and industry.

Mechanism of Action

Preparation Methods

The synthesis of 2-(3,4-Difluorobenzoyl)-6-methylpyridine typically involves the reaction of 3,4-difluorobenzoyl chloride with 6-methylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

2-(3,4-Difluorobenzoyl)-6-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,4-Difluorobenzoyl)-6-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

2-(3,4-Difluorobenzoyl)-6-methylpyridine can be compared with other similar compounds such as:

    3,4-Difluorobenzoyl chloride: A precursor in the synthesis of this compound, used in various organic synthesis reactions.

    2,4-Difluorobenzoyl chloride: Another fluorinated benzoyl chloride with similar reactivity but different substitution pattern.

    6-Methylpyridine: The pyridine ring component of the compound, used in various chemical syntheses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(3,4-difluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-3-2-4-12(16-8)13(17)9-5-6-10(14)11(15)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXESYJCCSKRVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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